(E)-N-(2-(azetidin-1-yl)-2-(thiophen-3-yl)ethyl)-3-(benzo[d][1,3]dioxol-5-yl)acrylamide
Description
Properties
IUPAC Name |
(E)-N-[2-(azetidin-1-yl)-2-thiophen-3-ylethyl]-3-(1,3-benzodioxol-5-yl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O3S/c22-19(5-3-14-2-4-17-18(10-14)24-13-23-17)20-11-16(21-7-1-8-21)15-6-9-25-12-15/h2-6,9-10,12,16H,1,7-8,11,13H2,(H,20,22)/b5-3+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PABLPGUUVJIMCI-HWKANZROSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C1)C(CNC(=O)C=CC2=CC3=C(C=C2)OCO3)C4=CSC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(C1)C(CNC(=O)/C=C/C2=CC3=C(C=C2)OCO3)C4=CSC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-N-(2-(azetidin-1-yl)-2-(thiophen-3-yl)ethyl)-3-(benzo[d][1,3]dioxol-5-yl)acrylamide is a synthetic compound with potential therapeutic applications. Its unique structural features suggest various biological activities, particularly in the fields of cancer treatment and antimicrobial properties. This article reviews the biological activity of this compound, summarizing relevant research findings, case studies, and data tables.
Chemical Structure and Properties
The molecular formula of this compound is C19H20N2O3S, with a molecular weight of 356.4 g/mol. The compound features an azetidine ring, a thiophene moiety, and a benzo[d][1,3]dioxole structure, which contribute to its biological activity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. In vitro assays demonstrated that it exhibits significant cytotoxic effects against various cancer cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast) | 10.5 |
| HCT116 (Colon) | 8.2 |
| U87 MG (Glioblastoma) | 12.0 |
| A549 (Lung) | 15.4 |
These results indicate that the compound could be a promising candidate for further development in cancer therapeutics due to its selective cytotoxicity towards cancer cells while sparing normal cells.
The mechanism by which this compound exerts its anticancer effects appears to involve the induction of apoptosis and inhibition of cell proliferation pathways. Specifically, it has been shown to inhibit the PI3K/Akt/mTOR signaling pathway, which is crucial for cancer cell survival and growth .
Antimicrobial Activity
In addition to its anticancer properties, the compound has demonstrated antimicrobial activity against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values are summarized below:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Streptococcus pyogenes | 16 |
These findings suggest that the compound could serve as a lead for developing new antimicrobial agents.
Case Studies
A notable case study involved the evaluation of this compound's effects on human colon cancer cells (HCT116). The study reported that treatment with the compound led to a dose-dependent decrease in cell viability and induced apoptosis as evidenced by increased Annexin V staining and activation of caspases .
Scientific Research Applications
Antibacterial Applications
Recent studies have highlighted the antibacterial properties of compounds similar to (E)-N-(2-(azetidin-1-yl)-2-(thiophen-3-yl)ethyl)-3-(benzo[d][1,3]dioxol-5-yl)acrylamide. In vitro tests have shown efficacy against various Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli. For instance:
- Study Findings : A review indicated that derivatives of azetidine compounds exhibited significant antibacterial activity, suggesting that modifications to the azetidine structure could enhance potency against resistant strains .
Anticancer Potential
The compound's structure suggests potential anticancer properties. Research on related compounds has demonstrated their ability to inhibit cancer cell proliferation through various mechanisms:
- Mechanism of Action : Compounds with similar frameworks have been shown to induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell cycle progression.
- Case Study : A study focusing on derivatives of thiazole and azetidine reported promising results in inhibiting tumor growth in xenograft models, indicating that structural modifications can lead to enhanced anticancer activity .
Neurological Applications
The azetidine moiety is known for its role in neurological drug development. Compounds containing this structure have been explored for their effects on neurodegenerative diseases:
- Neuroprotective Effects : Investigations into azetidine derivatives have shown potential neuroprotective effects against oxidative stress-induced neuronal damage. This is particularly relevant for conditions such as Alzheimer’s disease.
Data Summary
The following table summarizes the findings from various studies regarding the applications of this compound and related compounds:
Chemical Reactions Analysis
Reactivity of the Acrylamide Functional Group
The acrylamide group (-CO-NH-) is a primary site for nucleophilic and electrophilic reactions:
Azetidine Ring Reactivity
The azetidine (4-membered amine ring) exhibits strain-driven reactivity:
Thiophene Electrophilic Substitution
The thiophene ring undergoes electrophilic substitution at the α- and β-positions:
| Reaction Type | Conditions | Outcome | Supporting Data
Comparison with Similar Compounds
Structural and Functional Analogues
The table below compares the target compound with structurally related acrylamide derivatives:
Key Comparative Insights
Pharmacological Potential
- Metabolic Stability : The azetidine ring may confer superior metabolic stability compared to 7h ’s benzimidazole, which is prone to oxidative metabolism .
- CNS Penetration : The benzodioxol group (shared with Ev5) is associated with improved BBB permeability, suggesting advantages over nitro-substituted analogs like 5112 .
Computational and Crystallographic Analysis
- Tools like Mercury CSD (Ev6) enable visualization of packing patterns and intermolecular interactions, which could predict the target’s crystallinity compared to analogs .
- SHELX (Ev2) refinement methods may resolve conformational differences between (E)- and (Z)-isomers, critical for activity comparisons .
Q & A
Basic: What synthetic methodologies are optimal for preparing (E)-N-(2-(azetidin-1-yl)-2-(thiophen-3-yl)ethyl)-3-(benzo[d][1,3]dioxol-5-yl)acrylamide?
Answer:
The synthesis typically involves a multi-step approach:
Acrylamide Formation : React 3-(benzo[d][1,3]dioxol-5-yl)acrylic acid with a coupling agent (e.g., EDCI) in DMF under ice-cooling to activate the carboxylic acid.
Amide Coupling : Introduce the amine-containing fragment (e.g., 2-(azetidin-1-yl)-2-(thiophen-3-yl)ethylamine) under inert conditions.
Purification : Use column chromatography (e.g., silica gel with ethyl acetate/petroleum ether gradients) to isolate the product.
Characterization : Confirm structure via NMR (e.g., δ 7.50 ppm for acrylamide protons), NMR, and HRMS. Reaction yields can vary (e.g., 60–70%) depending on solvent polarity and steric hindrance .
Basic: How can NMR spectroscopy validate the stereochemical integrity of the acrylamide moiety in this compound?
Answer:
The (E)-configuration of the acrylamide is confirmed by NMR coupling constants () between the α- and β-vinylic protons. For example, in related acrylamides, a doublet at δ 7.35 ppm (d, ) corresponds to the trans-conformation, while the absence of Z-isomer signals (typically ) ensures stereochemical purity. NMR further corroborates the acrylamide carbonyl signal at ~167 ppm .
Advanced: What crystallographic strategies resolve structural ambiguities in analogs of this compound?
Answer:
For crystallographic analysis:
- Data Collection : Use single-crystal X-ray diffraction (SXRD) with Mo-Kα radiation (λ = 0.71073 Å) at 100–298 K.
- Structure Solution : Employ SHELXT (direct methods) or SHELXD (for heavy atoms) for phase determination.
- Refinement : Apply SHELXL with full-matrix least-squares refinement, incorporating anisotropic displacement parameters.
- Validation : Check for voids (e.g., using Mercury’s void visualization) and packing similarity (via Materials Module in Mercury). For example, a related acrylamide derivative showed C–H···O interactions stabilizing the crystal lattice .
Advanced: How can structure-activity relationship (SAR) studies optimize this compound’s biological activity?
Answer:
Key SAR strategies include:
- Scaffold Modulation : Replace the benzo[d][1,3]dioxol-5-yl group with electron-withdrawing substituents (e.g., 4-fluorophenyl) to enhance metabolic stability.
- Azetidine-Thiophene Hybrid : Adjust the azetidine ring’s substituents to balance lipophilicity and solubility (e.g., logP optimization via HPLC).
- Biological Assays : Test in vitro cytotoxicity (e.g., IC against cancer cell lines) and in vivo neurogenesis models (e.g., hippocampal neuronal differentiation in rats). For example, tacrine–cinnamic hybrids showed improved acetylcholinesterase inhibition via similar modifications .
Advanced: What analytical challenges arise in quantifying trace impurities during synthesis?
Answer:
- Detection : Use UPLC-MS with a C18 column (1.7 µm particle size) to separate intermediates and byproducts.
- Quantification : Apply a charged aerosol detector (CAD) for non-UV-active impurities.
- Reference Standards : Synthesize and characterize impurities (e.g., Z-isomer or azetidine ring-opened byproducts) via preparative HPLC. For example, in related acrylamides, residual solvents (DMF, ethyl acetate) were controlled to <500 ppm per ICH guidelines .
Advanced: How do molecular docking studies predict target binding modes for this compound?
Answer:
- Protein Preparation : Retrieve target structures (e.g., acetylcholinesterase PDB: 4EY7) and optimize hydrogen bonding networks.
- Ligand Docking : Use AutoDock Vina with a grid box centered on the active site. The azetidine-thiophene moiety may occupy hydrophobic pockets, while the acrylamide forms hydrogen bonds with catalytic residues (e.g., Tyr337).
- Validation : Compare docking scores (∆G) with experimental IC values. For tacrine hybrids, docking RMSD values <2 Å correlated with sub-micromolar activity .
Advanced: What in vivo models are suitable for evaluating neuroprotective effects of this compound?
Answer:
- Rodent Models : Administer the compound (10–50 mg/kg, oral) in adult Sprague-Dawley rats and assess hippocampal neurogenesis via BrdU/NeuN co-labeling.
- Behavioral Tests : Use Morris water maze to evaluate cognitive improvement.
- Toxicity Screening : Monitor liver enzymes (ALT, AST) and renal function (creatinine clearance). A related diphenyl acrylonitrile derivative showed 40% increase in neurogenesis without hepatotoxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
